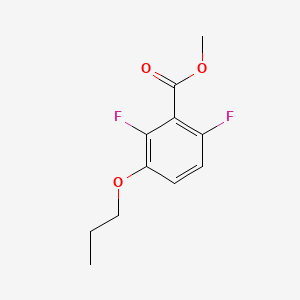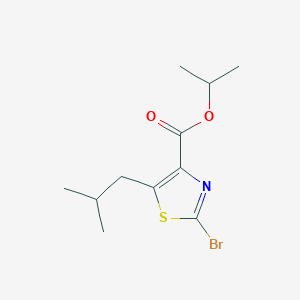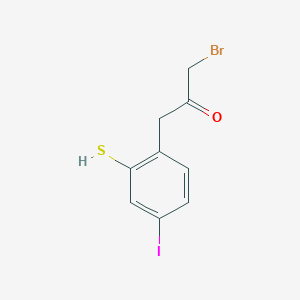
(+)-Biotin-PEG9-CH2CH2COOH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+)-Biotin-PEG9-CH2CH2COOH is a compound that combines biotin, a vital vitamin, with polyethylene glycol (PEG) and a carboxylic acid group. This compound is often used in biochemical and medical research due to its unique properties, such as its ability to enhance solubility and biocompatibility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Biotin-PEG9-CH2CH2COOH typically involves the conjugation of biotin with PEG and a carboxylic acid group. The process begins with the activation of biotin, followed by the attachment of PEG and the carboxylic acid group under controlled conditions. Common reagents used in this synthesis include coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) to facilitate the formation of stable amide bonds.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, ensuring that the final product meets stringent quality standards for use in research and medical applications.
化学反応の分析
Types of Reactions
(+)-Biotin-PEG9-CH2CH2COOH can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form different derivatives.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: The PEG chain can be substituted with other functional groups to alter its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure specificity and efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield aldehydes or ketones, while substitution reactions can introduce new functional groups to the PEG chain.
科学的研究の応用
(+)-Biotin-PEG9-CH2CH2COOH has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules.
Biology: Facilitates the study of protein-protein interactions by acting as a biotinylation agent.
Medicine: Enhances the delivery of drugs and therapeutic agents due to its biocompatibility and solubility.
Industry: Utilized in the development of diagnostic assays and biosensors.
作用機序
The mechanism of action of (+)-Biotin-PEG9-CH2CH2COOH involves its ability to bind to specific molecular targets, such as avidin or streptavidin, through the biotin moiety. This binding facilitates the attachment of the compound to various biomolecules, enabling targeted delivery and interaction. The PEG chain enhances solubility and reduces immunogenicity, while the carboxylic acid group allows for further chemical modifications.
類似化合物との比較
Similar Compounds
Similar compounds to (+)-Biotin-PEG9-CH2CH2COOH include:
Biotin-PEG4-CH2CH2COOH: A shorter PEG chain variant with similar properties.
Biotin-PEG12-CH2CH2COOH: A longer PEG chain variant that offers increased solubility.
Biotin-PEG9-NH2: A compound with an amine group instead of a carboxylic acid group.
Uniqueness
This compound is unique due to its specific combination of biotin, PEG, and a carboxylic acid group, which provides a balance of solubility, biocompatibility, and functional versatility. This makes it particularly useful in applications requiring targeted delivery and interaction with biomolecules.
特性
分子式 |
C31H57N3O13S |
|---|---|
分子量 |
711.9 g/mol |
IUPAC名 |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C31H57N3O13S/c35-28(4-2-1-3-27-30-26(25-48-27)33-31(38)34-30)32-6-8-40-10-12-42-14-16-44-18-20-46-22-24-47-23-21-45-19-17-43-15-13-41-11-9-39-7-5-29(36)37/h26-27,30H,1-25H2,(H,32,35)(H,36,37)(H2,33,34,38) |
InChIキー |
RFAAADCCSCBMMI-UHFFFAOYSA-N |
正規SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O)NC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N3-[1,1'-Biphenyl]-4-yl-N1,N1-diphenyl-1,3-benzenediamine](/img/structure/B14042915.png)
![[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethoxy-hydroxyphosphoryl]oxymethyl propan-2-yl carbonate](/img/structure/B14042918.png)
![bromo-7-ethyl-N-isobutyl-7H-imidazo[4,5-c]pyridazin-8-amine](/img/structure/B14042931.png)


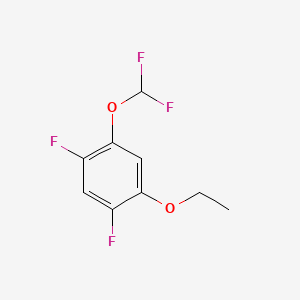
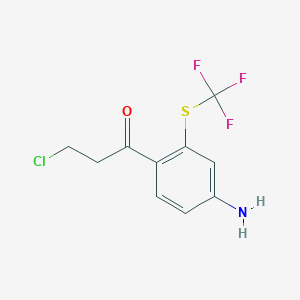
![(3-Bromoimidazo[1,2-a]pyridin-7-yl)methanol](/img/structure/B14042964.png)
![(3AS,6S,6AR)-6-Hydroxytetrahydrofuro[3,2-B]furan-3(2H)-one](/img/structure/B14042971.png)

